![molecular formula C16H11F3O4 B6405155 3-(4-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1261912-61-1](/img/structure/B6405155.png)
3-(4-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95%
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Overview
Description
3-(4-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid (MCTFBA) is an organic acid that is widely used in scientific research. It is a white crystalline solid that can be synthesized in the laboratory using a variety of methods. It is used in a variety of scientific applications, including biochemical research, drug development, and cell biology.
Scientific Research Applications
3-(4-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% is used in a variety of scientific research applications. It is used in biochemical research to study the structure and function of proteins. It is also used in drug development to study the effects of drugs on the body. Additionally, it is used in cell biology to study the structure and function of cells.
Mechanism of Action
3-(4-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% is believed to act as an inhibitor of enzymes. It binds to the active site of enzymes and prevents them from performing their normal functions. This can be used to study the structure and function of enzymes, as well as to study the effects of drugs on the body.
Biochemical and Physiological Effects
3-(4-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, which can lead to changes in the structure and function of proteins. It has also been shown to affect the structure and function of cells. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
3-(4-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize in the laboratory. Additionally, it is relatively stable and can be stored at room temperature. However, it is not soluble in water, so it must be dissolved in an appropriate solvent before use. Additionally, it is not very soluble in organic solvents, so it must be used in small quantities.
Future Directions
There are a variety of potential future directions for the use of 3-(4-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% in scientific research. One potential direction is to use it to study the effects of drugs on the body. Additionally, it could be used to study the structure and function of proteins and cells. It could also be used to study the effects of inflammation and oxidation on the body. Finally, it could be used to study the structure and function of enzymes.
Synthesis Methods
3-(4-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized in the laboratory using a variety of methods. One of the most common methods is the reaction of 4-methoxycarbonylphenol with trifluoromethanesulfonic anhydride in an aqueous medium. This reaction is typically conducted at room temperature and yields a white crystalline solid. Other methods of synthesis include the reaction of 4-methoxycarbonylphenol with trifluoromethanesulfonic acid in an aqueous medium, or the reaction of 4-methoxycarbonylphenol with trifluoromethanesulfonyl chloride in an aqueous medium.
properties
IUPAC Name |
3-(4-methoxycarbonylphenyl)-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O4/c1-23-15(22)10-4-2-9(3-5-10)11-6-12(14(20)21)8-13(7-11)16(17,18)19/h2-8H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUOXZDPTWSUKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690727 |
Source
|
Record name | 4'-(Methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261912-61-1 |
Source
|
Record name | 4'-(Methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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